

Structure Elucidation of 5-Chloro-6-methoxypicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Chloro-6-methoxypicolinic acid*

Cat. No.: B580358

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-methoxypicolinic acid, a substituted pyridine derivative, holds potential as a valuable building block in medicinal chemistry and drug development. Its specific arrangement of chloro, methoxy, and carboxylic acid functional groups on the picolinic acid scaffold offers a unique combination of electronic and steric properties for molecular design. The precise characterization of this molecule is paramount for its effective utilization in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural elucidation of **5-Chloro-6-methoxypicolinic acid**, including its fundamental properties, predicted spectroscopic characteristics, and a proposed synthetic pathway. While exhaustive experimental data for this specific molecule is not readily available in the public domain, this guide leverages data from analogous compounds to provide a robust framework for its synthesis and characterization.

Molecular Structure and Properties

The foundational step in the elucidation of any chemical structure is the confirmation of its molecular formula and the connectivity of its atoms.

Table 1: Physicochemical Properties of **5-Chloro-6-methoxypicolinic acid**

Property	Value
Molecular Formula	C ₇ H ₆ CINO ₃
Molecular Weight	187.58 g/mol
CAS Number	1214373-91-7
IUPAC Name	5-chloro-6-methoxypyridine-2-carboxylic acid

The structure of **5-Chloro-6-methoxypicolinic acid** is characterized by a pyridine ring substituted at the 2-position with a carboxylic acid group, at the 5-position with a chlorine atom, and at the 6-position with a methoxy group.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for **5-Chloro-6-methoxypicolinic acid**, the following sections provide predicted spectroscopic data based on the analysis of structurally related compounds. These predictions serve as a guide for researchers in identifying and characterizing the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the three protons of the methoxy group.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity
H-3	7.8 - 8.2	Doublet
H-4	7.4 - 7.7	Doublet
-OCH ₃	3.9 - 4.1	Singlet
-COOH	12.0 - 13.0	Broad Singlet

The coupling constant between H-3 and H-4 is expected to be in the range of 8-9 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)
C-2 (C=O)	165 - 170
C-2' (Pyridine)	148 - 152
C-3	140 - 145
C-4	120 - 125
C-5	130 - 135
C-6	160 - 165
-OCH ₃	53 - 56

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

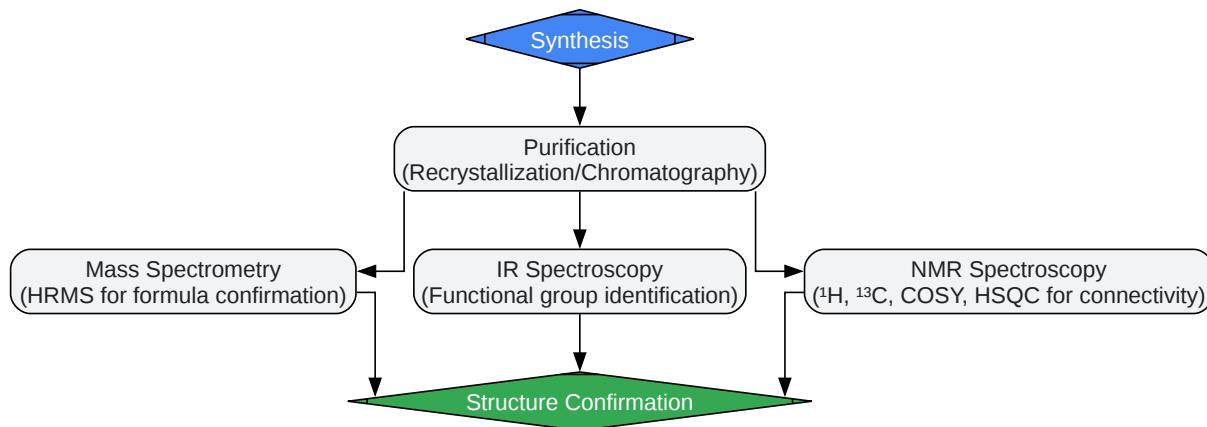
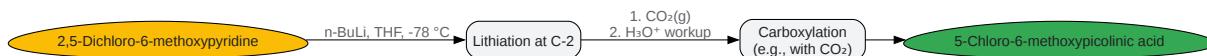
Table 4: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad
C=O (Carboxylic Acid)	1700 - 1730	Strong
C=C, C=N (Aromatic)	1550 - 1610	Medium
C-O (Methoxy)	1250 - 1300	Strong
C-Cl	700 - 800	Medium

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum should confirm the elemental composition.

Table 5: Predicted Mass Spectrometry Data



Ion	Predicted m/z
[M]+•	~187.0036 (for ^{35}Cl)
[M+H]+	~188.0114 (for ^{35}Cl)
Isotope Peak [M+2]+•	~189.0007 (for ^{37}Cl , approx. 32% of M+)

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Chloro-6-methoxypicolinic acid** is not readily available, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted picolinic acids.

Proposed Synthesis of 5-Chloro-6-methoxypicolinic acid

A potential synthetic pathway could start from a commercially available substituted pyridine, such as 2,5-dichloro-6-methoxypyridine. The synthesis would involve a selective functionalization of the C-2 position.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Structure Elucidation of 5-Chloro-6-methoxypicolinic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b580358#5-chloro-6-methoxypicolinic-acid-structure-elucidation\]](https://www.benchchem.com/product/b580358#5-chloro-6-methoxypicolinic-acid-structure-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com